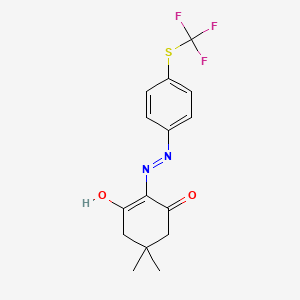
5,5-Dimethyl-2-(2-(4-((trifluoromethyl)thio)phenyl)hydrazono)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-(2-(4-((trifluoromethyl)thio)phenyl)hydrazono)cyclohexane-1,3-dione is a complex organic compound recognized for its unique chemical structure featuring a trifluoromethylthio group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors .
Mode of Action
Similar compounds have been reported to activate substrates and stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Similar compounds have been used in the catalytic protodeboronation of pinacol boronic esters, a valuable transformation in organic synthesis .
Result of Action
Similar compounds have been reported to play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5,5-Dimethyl-2-(2-(4-((trifluoromethyl)thio)phenyl)hydrazono)cyclohexane-1,3-dione typically involves multi-step synthesis. Common synthetic routes may include:
Initial Formation: : Starting with a cyclohexane-1,3-dione derivative, which is then subjected to methylation using methylating agents under controlled conditions to introduce the 5,5-dimethyl groups.
Hydrazone Formation: : Subsequent reaction with phenylhydrazine derivatives, which introduces the hydrazono functional group.
Trifluoromethylthiolation: : Finally, the compound undergoes trifluoromethylthiolation using a suitable trifluoromethylthiolating agent to attach the trifluoromethylthio group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound could follow similar routes but on a larger scale, involving optimized reaction conditions to maximize yield and purity. Standard techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions due to the presence of the hydrazono group, potentially leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions can occur, particularly targeting the hydrazono group, converting it into an amine derivative.
Substitution: : Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic ring or the hydrazono group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: : Typical reducing agents involve hydrogen gas with a catalyst such as palladium or reducing agents like sodium borohydride.
Substitution: : Reagents such as halogens for electrophilic substitution or organometallic compounds for nucleophilic substitution.
Major Products
Oxidation Products: : N-oxide derivatives with modified electronic properties.
Reduction Products: : Corresponding amine derivatives.
Substitution Products: : Variously functionalized aromatic compounds.
Scientific Research Applications
Biology: : Investigated for its potential biological activity, including as an inhibitor in biochemical pathways.
Medicine: : Studied for potential therapeutic effects due to its unique structural properties, possibly in drug development.
Industry: : Utilized in materials science for creating specialized polymers and advanced materials.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to other hydrazono-cyclohexane derivatives, 5,5-Dimethyl-2-(2-(4-((trifluoromethyl)thio)phenyl)hydrazono)cyclohexane-1,3-dione stands out due to its trifluoromethylthio group. This group imparts distinct physicochemical properties such as increased lipophilicity and stability, differentiating it from similar compounds.
List of Similar Compounds
Hydrazono-cyclohexane-1,3-dione derivatives: : Compounds differing by substitutions on the aromatic ring or the cyclohexane core.
Trifluoromethyl-substituted compounds: : Other organic molecules featuring trifluoromethyl groups attached to various frameworks.
This provides a detailed insight into this compound, highlighting its synthesis, reactions, applications, and distinct characteristics. Fascinating stuff for any chemist!
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[[4-(trifluoromethylsulfanyl)phenyl]diazenyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-14(2)7-11(21)13(12(22)8-14)20-19-9-3-5-10(6-4-9)23-15(16,17)18/h3-6,21H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLKLKCWOAICFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)SC(F)(F)F)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)
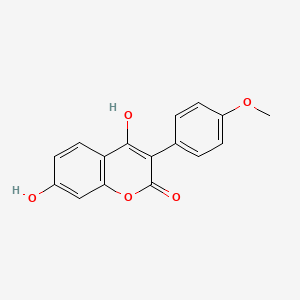
![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)
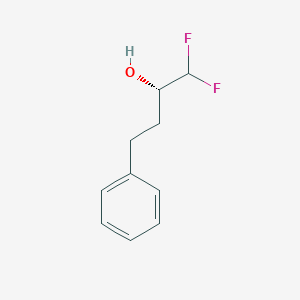

![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)
![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)
![2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2366024.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2366027.png)
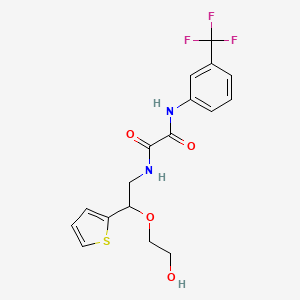
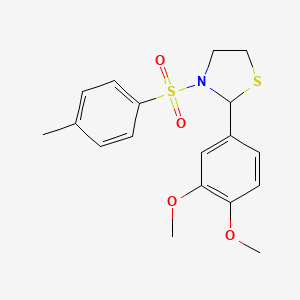
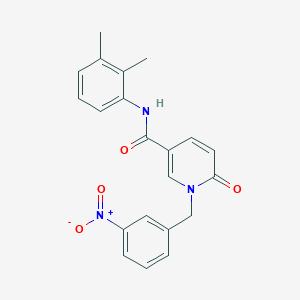
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366031.png)
